molecular formula C12H10O4S B042947 2,4'-Dihydroxydiphenyl sulfone CAS No. 5397-34-2

2,4'-Dihydroxydiphenyl sulfone

Cat. No.: B042947
CAS No.: 5397-34-2
M. Wt: 250.27 g/mol
InChI Key: LROZSPADHSXFJA-UHFFFAOYSA-N
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Description

2,4’-Dihydroxydiphenyl sulfone: is an organic compound with the molecular formula C12H10O4S . It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide, ethanol, and methanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2,4’-Dihydroxydiphenyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

2,4’-Dihydroxydiphenyl sulfone can be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects . Protective measures such as wearing personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Recent developments in the field of sustainable sulfone synthesis have focused on improving traditional approaches and exploring novel emerging technologies for a more sustainable sulfone synthesis . These advances and future directions are expected to contribute to the synthesis of sulfones like 2,4’-Dihydroxydiphenyl sulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4’-Dihydroxydiphenyl sulfone can be synthesized through several methods. One common method involves the sulfonation of phenol using concentrated sulfuric acid. The reaction proceeds as follows:

The reaction conditions typically involve heating the mixture to around 100°C and maintaining the temperature for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 2,4’-dihydroxydiphenyl sulfone often involves a semi-continuous process. This process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

2,4’-Dihydroxydiphenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Dihydroxydiphenyl sulfone is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROZSPADHSXFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052183
Record name 2,4'-Dihydroxydiphenyl sulfone
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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CAS No.

5397-34-2
Record name 2-[(4-Hydroxyphenyl)sulfonyl]phenol
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name o-[(4-hydroxyphenyl)sulphonyl]phenol
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Record name 2,4'-DIHYDROXYDIPHENYL SULFONE
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Synthesis routes and methods I

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
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Synthesis routes and methods II

Procedure details

The mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by adding phenol and sulfuric acid to the filtrate formed by filtration of 2,4′-dihydroxydiphenylsulfone, followed by the dehydration of the resultant mixture, can be treated in the same manner as that in the treatments of the mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by the dehydration of phenol and sulfuric acid. 4,4′-Dihydroxydiphenylsulfone is separated by crystallization to obtain a mixture having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone. 2,4′-Dihydroxydiphenylsulfone is crystallized by adjusting the composition of the mixture so that the ratio of the amounts by weight of phenol to water is in the range of 10:90 to 90:10; and the formed crystals are separated by filtration. The filtrate formed above by the filtration and containing phenol and phenolsulfonic acid can be used repeatedly as the raw material for producing dihydroxydiphenylsulfone by the dehydration of phenol and sulfuric acid and/or phenolsulfonic acid.
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Synthesis routes and methods III

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
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Synthesis routes and methods IV

Procedure details

It is known to prepare 4,4'-dihydroxydiphenylsulfone from phenol and sulfuric acid. This process yields 4,4'-dihydroxydiphenylsulfone along with large quantities of 2,4'-dihydroxydiphenylsulfone as an isomer by-product. However, extreme difficulty is encountered in separating the 4,4'-dihydroxydiphenylsulfone directly from the resulting reaction mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2,4'-dihydroxydiphenyl sulfone according to the provided research?

A: The provided research focuses on the production of this compound as a by-product during the synthesis of 4,4'-dihydroxydiphenyl sulfone. The papers detail different methods and reaction conditions for optimizing the yield of 4,4'-dihydroxydiphenyl sulfone while also addressing the formation and potential utilization of the 2,4'-isomer [, , ].

Q2: Why is there an interest in converting this compound to 4,4'-dihydroxydiphenyl sulfone?

A: Ogata et al. [] highlight a process where this compound, formed as a by-product, is subjected to isomerization to convert it into the desired 4,4'-dihydroxydiphenyl sulfone. This suggests that the 4,4'-isomer holds greater value or has wider applications compared to the 2,4'-isomer.

Q3: Are there studies on the solubility of this compound?

A: Yes, one of the papers explores the solubility of this compound in various organic solvents at different temperatures []. This type of data is crucial for understanding the compound's behavior in different chemical processes and potentially for developing formulations if it finds use in other applications.

Q4: What synthetic methods are described for producing dihydroxydiphenyl sulfone isomers?

A4: Two main synthetic approaches are discussed in the research:

  • Phenol and Sulfuric Acid: One method involves heating phenol with sulfuric acid or sulfonic acid in the presence of 4,4'-dihydroxydiphenyl sulfone to produce a mixture of dihydroxydiphenyl sulfone isomers [].
  • Dehydration Reaction: Another method utilizes a dehydration reaction between phenol and a sulfonating agent or phenolsulfonic acid in the presence of a solvent []. This process also leads to a mixture of isomers, and the 2,4'-isomer can be subsequently isomerized into the 4,4'-isomer.

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